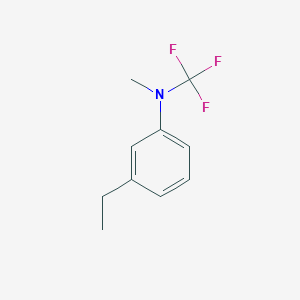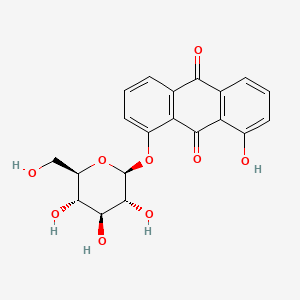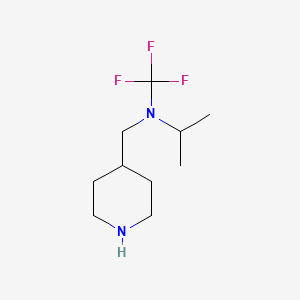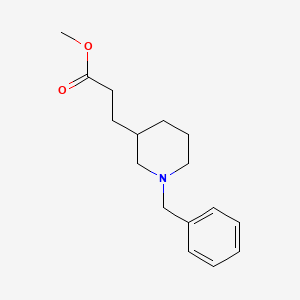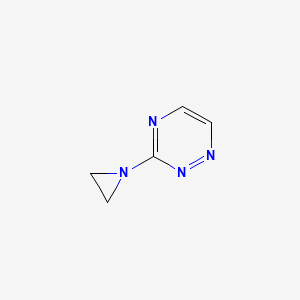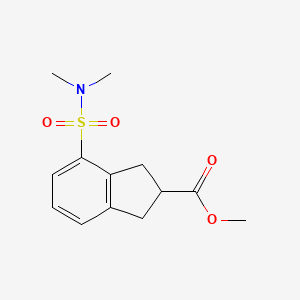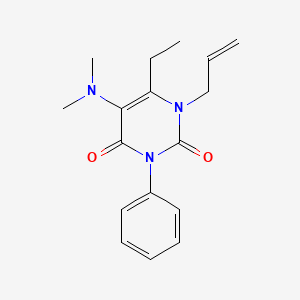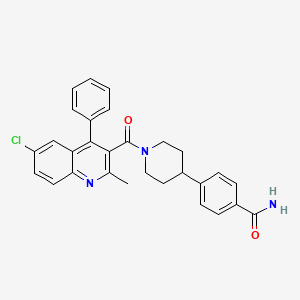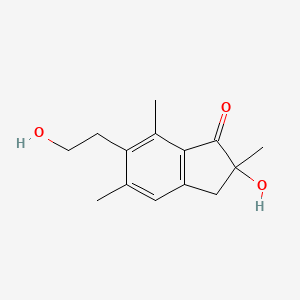
Pterosin N
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The preparation of Pterosin N typically involves the isolation and characterization of pterosins from plant sources such as Pteridium aquilinum (bracken fern) . The process includes systematic phytochemical investigations of the plant’s rhizome, followed by detailed analysis using nuclear magnetic resonance spectroscopy and other techniques
化学反応の分析
Pterosin N undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Major products formed from these reactions include different derivatives of pterosins, which can be further analyzed for their biological activities .
科学的研究の応用
Pterosin N has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It has been studied for its cytotoxic activities against various human tumor cell lines, indicating potential use in cancer research . Additionally, pterosins, including this compound, have shown anti-inflammatory, anti-diabetic, and anti-tuberculosis properties . These compounds are also used as chemical markers for the Pteridaceae family in phytochemical studies .
作用機序
The mechanism of action of Pterosin N involves its interaction with specific molecular targets and pathways. For example, pterosins have been found to inhibit enzymes such as β-site amyloid precursor protein cleaving enzyme 1 and cholinesterases, which are involved in the pathogenesis of Alzheimer’s disease . This inhibition occurs through a specific structure-activity relationship, with this compound exhibiting strong blood-brain barrier permeability .
類似化合物との比較
Pterosin N can be compared with other similar compounds such as Pterosin A, Pterosin B, and Pterosin C . These compounds share a similar indanone structure but differ in their functional groups and biological activities . For instance, Pterosin B has been studied for its therapeutic effects on cardiomyocyte hypertrophy, while Pterosin A has shown potential as a lead compound for anti-diabetic drugs . The uniqueness of this compound lies in its specific interactions with molecular targets related to neurodegenerative diseases .
特性
CAS番号 |
54797-11-4 |
|---|---|
分子式 |
C14H18O3 |
分子量 |
234.29 g/mol |
IUPAC名 |
2-hydroxy-6-(2-hydroxyethyl)-2,5,7-trimethyl-3H-inden-1-one |
InChI |
InChI=1S/C14H18O3/c1-8-6-10-7-14(3,17)13(16)12(10)9(2)11(8)4-5-15/h6,15,17H,4-5,7H2,1-3H3 |
InChIキー |
FQLXILLXEWJGFO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=C1CCO)C)C(=O)C(C2)(C)O |
melting_point |
165 - 167 °C |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


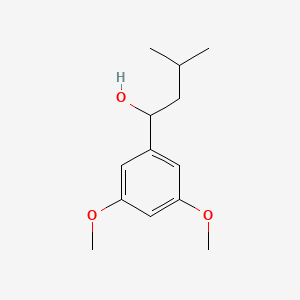
![13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene](/img/structure/B13947644.png)
